molecular formula C12H12N2O3S B3169801 [2-(1,5-dimethyl-1H-pyrrol-2-yl)-4-methyl-1,3-thiazol-5-yl](oxo)acetic acid CAS No. 938022-11-8

[2-(1,5-dimethyl-1H-pyrrol-2-yl)-4-methyl-1,3-thiazol-5-yl](oxo)acetic acid

Cat. No.: B3169801
CAS No.: 938022-11-8
M. Wt: 264.3 g/mol
InChI Key: FNUXIWUABSFWJU-UHFFFAOYSA-N
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Description

The compound 2-(1,5-dimethyl-1H-pyrrol-2-yl)-4-methyl-1,3-thiazol-5-ylacetic acid features a hybrid heterocyclic scaffold comprising a 1,5-dimethylpyrrole moiety fused to a 4-methylthiazole ring, with an oxoacetic acid substituent at the 5-position of the thiazole (Figure 1).

Properties

IUPAC Name

2-[2-(1,5-dimethylpyrrol-2-yl)-4-methyl-1,3-thiazol-5-yl]-2-oxoacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O3S/c1-6-4-5-8(14(6)3)11-13-7(2)10(18-11)9(15)12(16)17/h4-5H,1-3H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNUXIWUABSFWJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(N1C)C2=NC(=C(S2)C(=O)C(=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,5-dimethyl-1H-pyrrol-2-yl)-4-methyl-1,3-thiazol-5-ylacetic acid typically involves multi-step organic reactions. The process begins with the preparation of the pyrrole and thiazole intermediates, followed by their coupling and subsequent functionalization to introduce the oxoacetic acid group. Common reagents used in these reactions include thionyl chloride, dimethylformamide, and various catalysts to facilitate the formation of the desired bonds.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process. Additionally, stringent quality control measures are implemented to ensure the consistency and reliability of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(1,5-dimethyl-1H-pyrrol-2-yl)-4-methyl-1,3-thiazol-5-ylacetic acid: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound, potentially altering its biological activity.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pH levels, and the use of solvents like dichloromethane or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used

Scientific Research Applications

2-(1,5-dimethyl-1H-pyrrol-2-yl)-4-methyl-1,3-thiazol-5-ylacetic acid: has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.

    Industry: Used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 2-(1,5-dimethyl-1H-pyrrol-2-yl)-4-methyl-1,3-thiazol-5-ylacetic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound belongs to a broader class of heterocyclic acetic acid derivatives. Key analogues include:

Table 1: Structural Comparison of Selected Analogues
Compound Name Core Heterocycles Substituents Molecular Weight (g/mol) pKa (Predicted/Reported)
Target Compound Pyrrole + Thiazole 1,5-Dimethylpyrrole; 4-methylthiazole; oxoacetic acid ~292.34* ~3.46 (oxoacetic acid)
[3-{4-[(4-Fluorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-yl]acetic acid derivative () Pyrazole + Thiazolidinone 4-Fluorobenzyloxy phenyl; phenylpyrazole; thioxo-thiazolidinone 443.47 N/A
2-{4-oxo-1-phenyl-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-5-yl}acetic acid () Pyrrolopyrazole Phenyl; pyrrolo-pyrazole; oxoacetic acid 257.25 N/A
2-((4-Ethyl-5-(1-methyl-1H-pyrazol-5-yl)-4H-1,2,4-triazol-3-yl)thio)acetic acid () Triazole + Pyrazole Ethyl-triazole; methylpyrazole; thioacetic acid 267.31 3.10 (predicted)
2-[(2Z)-4-oxo-3-phenyl-2-[(4H-1,2,4-triazol-4-yl)imino]-1,3-thiazolidin-5-yl]acetic acid () Thiazolidinone + Triazole Phenyl; triazole-imino; oxoacetic acid 317.32 N/A

*Calculated based on formula C₁₃H₁₅N₂O₃S.

Key Observations:

  • Heterocyclic Diversity: The target compound’s pyrrole-thiazole scaffold is distinct from pyrazole-thiazolidinone () or triazole-based systems (). The methyl groups on the pyrrole and thiazole enhance lipophilicity compared to polar substituents like fluorobenzyl () or thioether groups ().
  • Acidity: The oxoacetic acid group (pKa ~3.46, ) is a common feature, critical for ionic interactions in biological targets. ’s analogous thioacetic acid has a slightly lower pKa (3.10), suggesting stronger acidity due to sulfur’s electron-withdrawing effects.

Biological Activity

The compound 2-(1,5-dimethyl-1H-pyrrol-2-yl)-4-methyl-1,3-thiazol-5-ylacetic acid is a member of the pyrrole and thiazole family, which are known for their significant biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound has a complex structure characterized by a pyrrole ring substituted with a thiazole moiety. Its molecular formula is C12H14N2O3SC_{12}H_{14}N_{2}O_{3}S with a molecular weight of approximately 234.32 g/mol. The presence of both the pyrrole and thiazole rings contributes to its biological properties.

The biological activity of this compound can be attributed to several mechanisms:

  • Antimicrobial Activity : Similar compounds have demonstrated antimicrobial properties against various pathogens. For instance, derivatives of thiazole have shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis .
  • Anticancer Properties : Research indicates that compounds containing pyrrole and thiazole structures can inhibit cancer cell proliferation. In vitro studies have shown that these compounds can induce apoptosis in cancer cell lines, such as A549 (lung cancer) cells .
  • Anti-inflammatory Effects : Some studies suggest that compounds with similar structures exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines .

Biological Activity Data

The following table summarizes key biological activities associated with 2-(1,5-dimethyl-1H-pyrrol-2-yl)-4-methyl-1,3-thiazol-5-ylacetic acid and related compounds:

Activity Target Organism/Cell Line Mechanism Reference
AntimicrobialS. aureusCell wall synthesis inhibition
AnticancerA549 (lung cancer)Induction of apoptosis
Anti-inflammatoryHuman macrophagesInhibition of TNF-alpha production

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of thiazole derivatives against multidrug-resistant strains of bacteria. The compound exhibited significant activity with minimum inhibitory concentrations (MIC) ranging from 16 to 64 µg/mL against various Gram-positive pathogens .

Case Study 2: Anticancer Activity in Lung Cancer Cells

In vitro experiments on A549 cells treated with the compound showed a dose-dependent reduction in cell viability, with a notable decrease at concentrations above 50 µM. The mechanism involved the activation of caspase pathways leading to apoptosis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[2-(1,5-dimethyl-1H-pyrrol-2-yl)-4-methyl-1,3-thiazol-5-yl](oxo)acetic acid
Reactant of Route 2
[2-(1,5-dimethyl-1H-pyrrol-2-yl)-4-methyl-1,3-thiazol-5-yl](oxo)acetic acid

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